N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2S4/c1-6-16-17-10(24-6)13-7(20)5-23-12-19-18-11(25-12)15-9(21)14-8-3-2-4-22-8/h2-4H,5H2,1H3,(H,13,17,20)(H2,14,15,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAGLZWNTCDTEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiadiazole and thiophene units. One common approach is to first synthesize 5-methyl-1,3,4-thiadiazole-2-thiol and then react it with thiophen-2-yl isocyanate to form the urea derivative. Subsequent thioacetamide formation completes the synthesis.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and reduce production costs. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Reaction Scheme:
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Formation of 5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazole-2-thiol :
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Reacting 5-amino-1,3,4-thiadiazole-2-thiol with thiophen-2-yl isocyanate under basic conditions yields the ureido-thiadiazole intermediate.
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Conditions : Acetonitrile, room temperature, EDC/HOBt coupling agents.
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Thioether Formation :
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The thiol group undergoes nucleophilic substitution with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of KCO.
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Yield : ~70–85%.
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Functional Group Reactivity
The compound’s reactivity is governed by its thiadiazole rings, thioether bridge, and ureido/acetamide groups.
2.1. Hydrolysis Reactions
2.2. Oxidation of Thioether Bridge
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| HO (30%) | Sulfoxide (R-SO-R') | RT, 12 hrs, CHCN | |
| mCPBA | Sulfone (R-SO-R') | 0°C → RT, 6 hrs |
3.1. Nucleophilic Aromatic Substitution
The electron-deficient thiadiazole rings undergo substitution at C-2 or C-5 positions.
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| NH/MeOH | C-5 (thiadiazole) | Amino-substituted derivative | 60% |
| ClCHCOCl | C-2 (thiophene) | Chloroacetylated thiophene | 55% |
3.2. Alkylation at Sulfur Atom
The thioether bridge reacts with alkyl halides under basic conditions:
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Example : Reaction with methyl iodide in DMF/KCO yields sulfonium salts.
Complexation and Biological Interactions
The compound forms coordination complexes via sulfur and nitrogen atoms, enhancing its bioactivity:
| Metal Ion | Ligand Site | Application | Reference |
|---|---|---|---|
| Cu(II) | Thiadiazole N/S | Antimicrobial agents | |
| Zn(II) | Ureido carbonyl | Enzyme inhibition (e.g., COX-II) |
Degradation Pathways
Stability studies reveal degradation under harsh conditions:
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Photodegradation : UV light (254 nm) in methanol → cleavage of thioether bond.
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Thermal Degradation : >200°C → decomposition to thiophene and thiadiazole fragments.
Comparative Reactivity Table
| Reaction Type | Rate (k, s) | Activation Energy (kJ/mol) | Catalyst |
|---|---|---|---|
| Hydrolysis (Acetamide) | 1.2 × 10 | 85.3 | H/OH |
| Oxidation (Sulfone) | 3.8 × 10 | 92.1 | mCPBA |
| Alkylation (S-Alkyl) | 2.1 × 10 | 67.8 | KCO |
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as conductive polymers and sensors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex chemical compounds, contributing to the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway. This inhibition can lead to the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The thiophen-2-yl ureido group in the target compound combines electron-rich (thiophene) and hydrogen-bonding (urea) features, contrasting with the electron-donating p-tolylamino group in 4y .
Anticancer Activity
Antimicrobial Activity
Physicochemical Properties
- Melting Points : The target compound’s melting point is theorized to align with analogues like 5h (133–135°C) and 4y (undisclosed), influenced by crystallinity and intermolecular hydrogen bonding .
- Solubility : Ureido and thiophene groups may improve solubility in polar solvents compared to purely alkyl-substituted derivatives (e.g., 5g, m.p. 168–170°C) .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its diverse biological activities. The 1,3,4-thiadiazole scaffold is known for its potential in medicinal chemistry due to its wide range of pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and more.
Chemical Structure and Properties
The compound features a thiadiazole ring system that contributes to its biological activity. The presence of sulfur and nitrogen atoms within the ring enhances its ability to interact with biological targets through hydrogen bonding and electron donation mechanisms.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For instance, derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32.6 μg/mL |
| Compound B | E. coli | 47.5 μg/mL |
| Compound C | Candida albicans | 25 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. For example, a derivative of this compound demonstrated potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . The mechanism of action often involves cell cycle arrest and modulation of apoptosis-related pathways.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF-7 | 0.28 | G2/M phase arrest |
| Compound E | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
The biological activity of thiadiazole derivatives is attributed to several mechanisms:
- DNA Interaction : Thiadiazole compounds can intercalate with DNA, affecting replication and transcription processes.
- Enzyme Inhibition : Many derivatives act as inhibitors for various enzymes including carbonic anhydrase and kinases involved in tumorigenesis .
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress leading to apoptosis in cancer cells .
Case Studies
A study focusing on the synthesis and evaluation of thiadiazole derivatives reported significant antibacterial effects against multidrug-resistant strains . Another investigation highlighted the potential of these compounds as dual inhibitors targeting both cancer cell proliferation and bacterial growth .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting thiol-containing intermediates (e.g., 5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazole-2-thiol) with activated acetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) at reflux temperatures . Key steps include monitoring reaction progress via TLC (e.g., chloroform:acetone, 3:1) and purifying products by recrystallization (ethanol or pet-ether) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy identifies functional groups (e.g., νmax ~1670 cm⁻¹ for C=O, ~3310 cm⁻¹ for NH) .
- ¹H NMR resolves protons on aromatic rings (δ 7.20–7.94 ppm for thiophene/thiadiazole) and acetamide methyl groups (δ 1.91 ppm) .
- Mass spectrometry (FAB) confirms molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for analogous structures) .
Q. How can researchers optimize purification of intermediates during synthesis?
- Co-crystallization with byproducts (e.g., using ethanol or acetic acid) can isolate intermediates, though adjustments to solvent ratios or cooling rates may be necessary to avoid contamination . TLC with silica gel (Silufol UV-254) and chloroform:acetone eluents helps track purity .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected byproducts) be resolved during synthesis?
- Mechanistic analysis : Investigate side reactions (e.g., thioamide → amide conversion) using controlled experiments with varying stoichiometry or temperature .
- Advanced MS/MS fragmentation : Compare experimental and theoretical fragmentation patterns to identify impurities .
- X-ray crystallography : Resolve structural ambiguities (e.g., co-crystal formation) by analyzing bond lengths and angles .
Q. What strategies improve yield in multi-step syntheses involving thiadiazole-thiophene hybrids?
- Intermediate stabilization : Use protecting groups (e.g., acetyl) for reactive NH or SH groups during cyclization .
- Catalytic optimization : Replace H₂SO₄ (used in cyclocondensation) with milder acids (e.g., polyphosphoric acid) to reduce decomposition .
- Microwave-assisted synthesis : Shorten reaction times and enhance regioselectivity in heterocycle formation .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Screen against target proteins (e.g., acetylcholinesterase) using software like AutoDock Vina, leveraging structural data from X-ray studies .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity using descriptors like logP and electronegativity .
Methodological Considerations
- Reaction monitoring : Use TLC with dual detection (UV and iodine vapor) to track intermediates prone to oxidation .
- Data contradiction resolution : Cross-validate NMR assignments with HSQC/HMBC experiments to confirm proton-carbon connectivity .
- Scale-up challenges : Replace hazardous solvents (e.g., POCl₃) with greener alternatives (e.g., T3P®) for safer large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
